1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene ring at position 3. The molecule is further functionalized with an acetyl linker connecting the pyridazinone to a piperidine ring bearing a carboxylic acid group at position 4. The molecular formula is C₁₆H₁₅N₃O₄S, with a molecular weight of 345.37 g/mol .
Properties
IUPAC Name |
1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-14-6-5-12(13-4-2-8-24-13)17-19(14)10-15(21)18-7-1-3-11(9-18)16(22)23/h2,4-6,8,11H,1,3,7,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBQWRPFXMDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the molecule .
Scientific Research Applications
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compounds with Modified Pyridazinone-Thiophene Cores
Key Findings :
Compounds with Modified Linker Groups
| Compound Name | Molecular Formula | Linker Variation | Impact on Properties |
|---|---|---|---|
| 2-Chloro-6-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | C₂₀H₁₅ClFN₃O₂S | Ethyl linker instead of acetyl | Increased flexibility may reduce metabolic stability |
| N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | C₁₆H₁₄N₃O₃S | Ethyl linker with furan carboxamide | Shorter linker reduces steric hindrance, potentially improving target binding |
Key Findings :
- Acetyl linkers balance rigidity and metabolic stability compared to ethyl or methyl groups .
Compounds with Modified Terminal Substituents
| Compound Name | Molecular Formula | Terminal Group | Unique Features |
|---|---|---|---|
| 1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide | C₂₀H₁₉ClN₄OS | Thiazole substituent | Enhanced antimicrobial activity due to thiazole’s electron-withdrawing effects |
| 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl}-N-(4-ethylphenyl)acetamide | C₂₃H₂₅N₄O₃ | Ethylphenyl group | Increased hydrophobicity may improve membrane permeability |
Key Findings :
- Piperidine-3-carboxylic acid in the target compound offers superior water solubility compared to carboxamide or alkyl-substituted analogs .
- Thiazole or triazole terminal groups enhance binding to enzymes like cyclooxygenase or kinases .
Research Findings and Pharmacological Implications
Structural-Activity Relationships (SAR)
- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity, enhancing interactions with hydrophobic enzyme pockets .
- Carboxylic Acid vs. Amide : The carboxylic acid group improves solubility but may reduce blood-brain barrier penetration compared to amide derivatives .
- Piperidine Ring : The piperidine moiety’s conformational flexibility allows optimal alignment with target binding sites .
Hypothesized Mechanisms of Action
- Enzyme Inhibition: The pyridazinone core may mimic natural substrates, competitively inhibiting enzymes like phosphodiesterases or kinases .
- Receptor Modulation : Thiophene and piperidine moieties could interact with G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen bonding .
Biological Activity
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a synthetic compound belonging to the class of pyridazinyl derivatives. These compounds have gained attention in medicinal chemistry due to their diverse pharmacological properties, particularly as phosphodiesterase inhibitors, which play a crucial role in various biological processes, including inflammation and immune responses.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. The structure includes a piperidine ring, an acetyl group, and a thiophene moiety, contributing to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1246062-68-9 |
The compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is responsible for degrading cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various cellular processes. By inhibiting PDE4, the compound may increase intracellular cAMP levels, leading to enhanced modulation of inflammatory responses and smooth muscle relaxation.
Anti-inflammatory Effects
Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The enhancement of cAMP levels can lead to reduced production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that many derivatives of pyridazinyl compounds are non-toxic to human cells, such as HEK-293 cells. This is crucial for the development of therapeutic agents as it suggests a favorable safety profile .
Case Studies
- PDE4 Inhibition : A study highlighted the role of PDE4 inhibitors in managing chronic inflammatory diseases. Compounds structurally similar to this compound were shown to reduce inflammation markers in cellular models.
- Antimycobacterial Activity : Another investigation focused on the synthesis and evaluation of pyridazine derivatives against M. tuberculosis. The results indicated that modifications at specific positions on the pyridazine ring could enhance activity, providing insights into structure-activity relationships relevant to the target compound .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions affect yield?
The synthesis typically involves multi-step pathways, starting with functionalization of the pyridazinone core and subsequent coupling to the piperidine-carboxylic acid moiety. Key steps include:
- Nucleophilic substitution to introduce the thiophen-2-yl group at the pyridazinone C3 position.
- Acetylation of the pyridazinone nitrogen using chloroacetyl chloride, followed by coupling to piperidine-3-carboxylic acid via amide bond formation .
Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using DMF as a solvent at 60–80°C improves acetylation efficiency, while coupling reactions may require peptide synthesis agents like HATU to enhance yield .
Basic: What spectroscopic and chromatographic methods validate structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and thiophene substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene) and carbonyl resonances (δ 165–175 ppm for acetyl and carboxylic acid groups) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 374.08) .
Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?
Discrepancies often arise from assay-specific variables (e.g., pH, solubility, or protein binding). Mitigation strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays to distinguish direct target engagement from off-target effects .
- Solubility optimization: Use co-solvents (e.g., DMSO/PBS mixtures) or structural analogs (e.g., methyl ester prodrugs) to improve bioavailability in aqueous media .
- Data normalization: Account for batch-to-batch variability by including reference compounds (e.g., known pyridazinone inhibitors) in all assays .
Advanced: What computational approaches predict target interactions and guide SAR studies?
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s acetyl-piperidine moiety and enzyme active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the thiophene ring .
- Quantum mechanical calculations: Assess electronic properties (e.g., frontier molecular orbitals) to explain reactivity trends in pyridazinone derivatives .
- MD simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs with improved binding kinetics .
Basic: What structural analogs of this compound have been studied for comparative SAR analysis?
Notable analogs include:
Advanced: How can researchers address poor aqueous solubility during in vivo testing?
- Salt formation: Convert the carboxylic acid to a sodium or potassium salt to enhance solubility .
- Nanoformulation: Use liposomal encapsulation or PEGylation to improve plasma stability .
- Prodrug design: Synthesize ester derivatives (e.g., ethyl ester) that hydrolyze in vivo to release the active acid .
Basic: What stability challenges arise during storage, and how are they managed?
- Hydrolysis: The acetyl group is prone to hydrolysis in aqueous buffers. Store lyophilized at -20°C and reconstitute in anhydrous DMSO .
- Oxidation: Thiophene sulfur may oxidize; add antioxidants (e.g., BHT) to solid formulations .
Advanced: What mechanistic insights explain its enzyme inhibition selectivity?
Crystallographic studies of related pyridazinones reveal:
- The acetyl-piperidine moiety occupies a hydrophobic pocket in kinases, while the carboxylic acid forms salt bridges with conserved lysine residues.
- Thiophene’s electron-rich structure facilitates π-cation interactions with catalytic arginine residues, explaining selectivity over non-thiophene analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
